

2-Chloro-3-methylisonicotinaldehyde literature review

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Compound of Interest	
Compound Name:	2-Chloro-3-methylisonicotinaldehyde
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An In-depth Technical Guide to **2-Chloro-3-methylisonicotinaldehyde**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-3-methylisonicotinaldehyde**, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, key reactive characteristics, and its strategic application in the synthesis of novel chemical entities with therapeutic potential.

Introduction and Core Properties

2-Chloro-3-methylisonicotinaldehyde, with CAS Number 790696-96-7, is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 3-position, and a formyl (aldehyde) group at the 4-position. This unique arrangement of functional groups—an electrophilic aldehyde, a site for nucleophilic aromatic substitution (the C-Cl bond), and a methyl group for steric and electronic influence—makes it a highly strategic precursor in the design of complex molecules, particularly within the pharmaceutical industry.^{[3][4]}

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[5] The specific functionalities on this molecule allow for sequential and regioselective modifications, enabling the construction of diverse chemical libraries for high-throughput screening.

Table 1: Physicochemical Properties of **2-Chloro-3-methylisonicotinaldehyde**

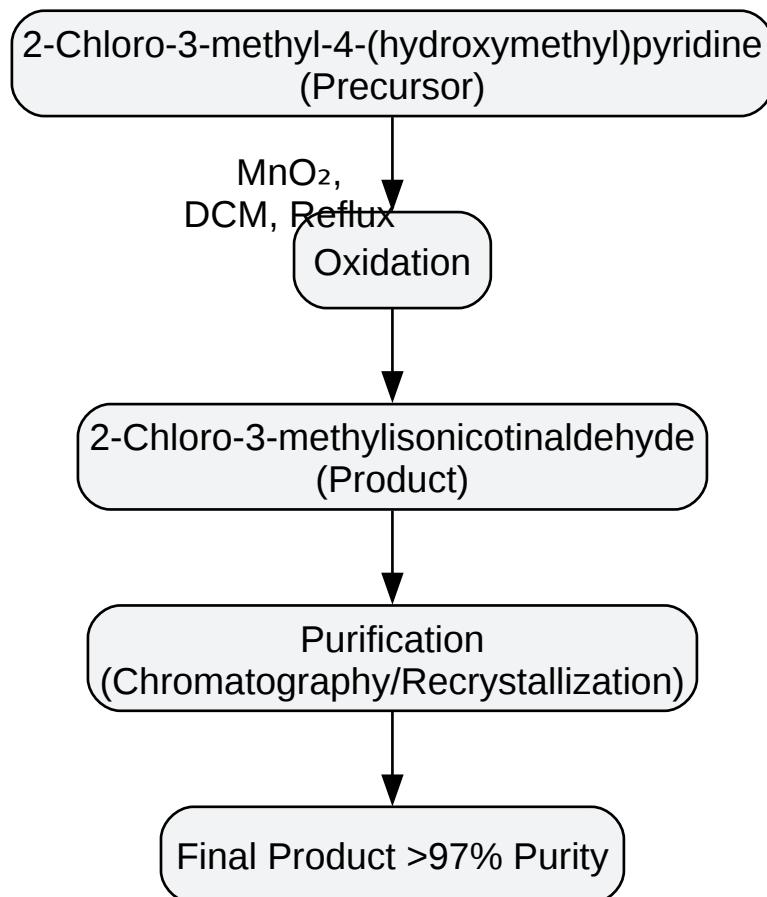
Property	Value	Source(s)
IUPAC Name	2-chloro-3-methylpyridine-4-carbaldehyde	[1]
CAS Number	790696-96-7	[1][2][6]
Molecular Formula	C ₇ H ₆ CINO	[1][6]
Molecular Weight	155.58 g/mol	[1][7]
Appearance	Solid	[6][7]
Boiling Point	265 °C at 760 mmHg	[1]
Density	1.269 g/cm ³	[1]
Flash Point	114.1 °C	[1]
Purity (Typical)	97-98%	[2][6][8]
Storage	Inert atmosphere, 2-8°C	[7][9]

Plausible Synthesis and Purification

While specific peer-reviewed synthetic procedures for **2-Chloro-3-methylisonicotinaldehyde** are not abundant in readily accessible literature, a highly plausible and efficient route can be extrapolated from established methods for preparing analogous heterocyclic aldehydes.^{[10][11]} The most logical approach involves the selective oxidation of the corresponding primary alcohol, 2-chloro-3-methyl-4-(hydroxymethyl)pyridine.

The rationale for this two-step approach is rooted in efficiency and selectivity. The precursor alcohol can be synthesized from a more readily available starting material, and its subsequent oxidation using a mild agent like manganese dioxide (MnO₂) is highly selective for benzylic-

type alcohols, preventing over-oxidation to the carboxylic acid and preserving the sensitive chloro-substituted pyridine ring.



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Caption: Proposed synthetic workflow for **2-Chloro-3-methylisonicotinaldehyde**.

Experimental Protocol: Synthesis via Oxidation

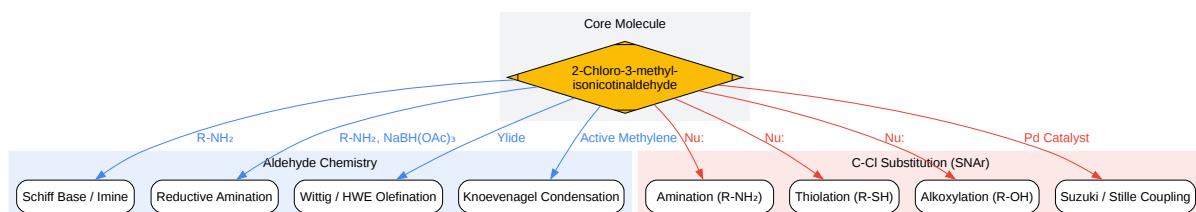
This protocol is a validated, general procedure for the selective oxidation of activated alcohols.

- Reaction Setup: To a stirred solution of 2-chloro-3-methyl-4-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane (DCM, ~10-15 mL per gram of substrate) in a round-bottom flask, add activated manganese dioxide (MnO_2 , ~5-10 eq).
 - Causality: DCM is an excellent, relatively inert solvent for this reaction. A large excess of MnO_2 is used to drive the reaction to completion, as its activity can vary.

- Reaction Execution: Heat the heterogeneous mixture to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).
- Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM.
 - Causality: Celite filtration is a critical step to efficiently remove the fine, solid MnO₂ and manganese byproducts, which would otherwise complicate extraction.
- Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of **2-Chloro-3-methylisonicotinaldehyde** stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.



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Caption: Key reactivity pathways for derivatization.

Reactions at the Aldehyde Group

The formyl group is a classic electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.

- Schiff Base Formation and Reductive Amination: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be subsequently reduced *in situ* (e.g., with sodium triacetoxyborohydride) to furnish stable secondary amines. This is one of the most robust methods for introducing diverse amine-containing side chains.[3][12]
- Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) or methyl ketones provides access to α,β -unsaturated systems, which are themselves valuable Michael acceptors for further functionalization.[13]
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains with precise control over stereochemistry (E/Z).

Reactions at the 2-Chloro Position

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen and the aldehyde group.

- Nucleophilic Substitution: A wide array of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride, typically under thermal or base-catalyzed conditions. This reaction is fundamental for attaching diverse pharmacophoric groups to the pyridine core.[14]
- Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds with aryl, heteroaryl, or vinyl partners.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **2-Chloro-3-methylisonicotinaldehyde** lies in its role as a scaffold for generating libraries of drug-like molecules. The derivatization strategies described above allow for systematic exploration of the chemical space around the chloromethylpyridine core to optimize biological activity, selectivity, and pharmacokinetic properties (ADME).

Analogous chloro-substituted heterocyclic aldehydes have been instrumental in the development of compounds across various therapeutic areas.[\[15\]](#)

Table 2: Therapeutic Potential of Scaffolds Derived from Analogous Heterocyclic Aldehydes

Therapeutic Area	Biological Target/Activity	Representative Scaffold	Source(s)
Oncology	Kinase Inhibition (e.g., CDK, ATR)	2-Chloroquinoline	[16]
Infectious Disease	Antibacterial (DNA Gyrase), Antimalarial	2-Chloroquinoline	[3] [4] [17]
Neuroscience	Acetylcholinesterase (AChE) Inhibition	2-Chloropyrazine	[12]
Inflammation	Anti-inflammatory	2-Chloroquinoline	[4]

Exemplary Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a (E)-N-benzylidene-aniline analog, a common first step in library synthesis.

- Reagent Preparation: In a 25 mL round-bottom flask, dissolve **2-Chloro-3-methylisonicotinaldehyde** (1.0 mmol, 155.6 mg) in absolute ethanol (5 mL). Add a substituted aniline (e.g., 4-fluoroaniline, 1.05 mmol, 1.05 eq).
- Catalysis and Reaction: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

- Causality: The acid protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.
- Reaction Execution: Stir the mixture at room temperature or heat gently to 50°C for 2-4 hours. The formation of the imine product often results in a color change or precipitation. Monitor completion by TLC.
- Isolation: If a precipitate forms upon cooling, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Safety and Handling

As a laboratory chemical, **2-Chloro-3-methylisonicotinaldehyde** requires careful handling in a well-ventilated fume hood.[1][2]

- Hazards: The compound is classified as harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[1][7] It may also cause skin and respiratory irritation.[2]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[18][19]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C) under an inert atmosphere.[7]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[18]

Conclusion

2-Chloro-3-methylisonicotinaldehyde is a high-value, versatile chemical intermediate with significant potential in modern drug discovery. Its well-defined and orthogonal reactive sites—the aldehyde and the C-Cl bond—provide medicinal chemists with a reliable platform for constructing diverse molecular architectures. By leveraging established synthetic methodologies, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the identification of new therapeutic leads.

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